Product packaging for 4-Fluoro-3-nitropyridine(Cat. No.:CAS No. 115812-96-9)

4-Fluoro-3-nitropyridine

Cat. No.: B051117
CAS No.: 115812-96-9
M. Wt: 142.09 g/mol
InChI Key: ITEDEJJEXBFZGM-UHFFFAOYSA-N
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Description

4-Fluoro-3-nitropyridine is a high-value, multifunctional heteroaromatic building block extensively employed in medicinal chemistry and drug discovery research. Its structure features two distinct and orthogonal reactive sites: the electron-deficient nitro group at the 3-position and the halogen at the 4-position. The fluorine atom is an excellent leaving group, making the compound highly amenable to nucleophilic aromatic substitution (SNAr) reactions with a wide range of nitrogen, oxygen, and sulfur-based nucleophiles. This allows for the efficient introduction of diverse substituents, creating a library of 3-nitro-4-substituted-pyridine derivatives. Subsequently, the nitro group can be selectively reduced to an amino group using standard reagents like tin chloride or catalytic hydrogenation, yielding a versatile 4-substituted-3-aminopyridine scaffold. This di-functional intermediate is a critical precursor in the synthesis of various nitrogen-containing heterocycles, such as imidazopyridines and triazolopyridines, which are privileged structures in pharmaceuticals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3FN2O2 B051117 4-Fluoro-3-nitropyridine CAS No. 115812-96-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN2O2/c6-4-1-2-7-3-5(4)8(9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEDEJJEXBFZGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60602766
Record name 4-Fluoro-3-nitropyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115812-96-9
Record name 4-Fluoro-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-3-nitropyridine, tech
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The Ascendancy of Fluorinated Pyridines in Chemical Sciences

Fluorinated pyridines are integral components in a significant number of pharmaceuticals and agrochemicals. nih.goveurekalert.orgbeilstein-journals.org The pyridine (B92270) scaffold itself is a prevalent motif in many biologically active compounds. rsc.orgacs.org The addition of fluorine can enhance the efficacy and safety of these molecules. Consequently, the development of synthetic methodologies for accessing variously fluorinated pyridines is an area of intense research. researchgate.netacs.org

A Glimpse into the History of 4 Fluoro 3 Nitropyridine Research

The synthesis of fluorinated pyridines has been a topic of interest for many decades. Early methods often involved diazotization reactions in hydrofluoric acid or the decomposition of fluoborates (the Schiemann reaction). cdnsciencepub.com However, these methods were not always successful for all isomers. For instance, early attempts to synthesize 4-fluoropyridine (B1266222) from 4-aminopyridine (B3432731) were reported to be unsuccessful. cdnsciencepub.com

The synthesis of specific fluoro-nitropyridines, which are structurally analogous to the well-known dinitro-fluorobenzenes, also presented challenges. cdnsciencepub.com While 2-fluoro-5-nitropyridine (B1295090) could be obtained from its corresponding amine, the synthesis of other isomers, including the precursor to 4-fluoro-3-nitropyridine, proved more difficult. cdnsciencepub.com More contemporary methods have focused on nucleophilic aromatic substitution and direct C-H fluorination, offering more efficient and selective routes to these valuable compounds. researchgate.netnih.gov The development of N-F fluorinating agents has also significantly contributed to the accessibility of fluorinated heterocycles. beilstein-journals.org

Reactivity and Reaction Mechanisms of 4 Fluoro 3 Nitropyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for elucidating the carbon-hydrogen framework and the environment of the fluorine atom. For the related compound 3-fluoro-4-nitropyridine (B80604), detailed NMR data has been recorded in deuterated dimethylsulfoxide (d6-DMSO).

¹H-NMR : The proton NMR spectrum shows distinct signals for the three protons on the pyridine (B92270) ring. The chemical shifts (δ) are observed at 8.13 ppm (triplet), 8.75 ppm (doublet), and 9.03 ppm (doublet). rsc.org

¹³C-NMR : The carbon spectrum reveals signals at 118.4 ppm, 141.8 ppm, 141.9 ppm, 147.5 ppm, and 149.7 ppm, with characteristic splitting patterns due to carbon-fluorine coupling. rsc.org

¹⁹F-NMR : The fluorine NMR spectrum for 3-fluoro-4-nitropyridine shows a signal at -135.13 ppm, appearing as a doublet of doublets, which is characteristic of the fluorine atom's coupling with adjacent protons. rsc.org

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in the molecule. For nitriles, a characteristic C≡N stretching peak appears near 2200 cm⁻¹. spectroscopyonline.com In aromatic nitriles, this peak is typically found between 2240 and 2220 cm⁻¹. spectroscopyonline.com For a related compound, methyl 3-fluoropyridine-4-carboxylate, the IR spectrum shows prominent peaks including a strong absorption at 1744 cm⁻¹ corresponding to the carbonyl (C=O) group. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight. High-resolution mass spectrometry (HR-MS) for the related 3-fluoro-4-nitropyridine confirms its identity with an experimental m/z value that closely matches the calculated value. chemicalbook.com Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have also been calculated for various adducts of 4-fluoro-3-nitropyridine. uni.lu

AdductPredicted CCS (Ų)
[M+H]⁺120.4
[M+Na]⁺129.5
[M-H]⁻122.2

Advanced Spectroscopic Characterization and Elucidation

Dihedral Angle Analysis

In the structure of 2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine, the dihedral angle, which describes the angle between two planes, is a key feature. iucr.org

The dihedral angle between the pyridine (B92270) ring and the adjacent benzene (B151609) ring is 72.4 (3)°. iucr.org

The nitro group attached to the pyridine ring is twisted, forming a dihedral angle of 40.8 (2)° with the ring to which it is attached. iucr.org

The second nitro group, attached to the benzene ring, is nearly coplanar, with a dihedral angle of 4.8 (2)°. iucr.org

These values indicate a significantly twisted molecular conformation, which can influence crystal packing and intermolecular interactions.

π–π Stacking Interactions

The crystal structure of 2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine exhibits π–π stacking, an important non-covalent interaction where aromatic rings are arranged in a face-to-face or face-to-edge manner. iucr.orgnih.gov

The analysis reveals π–π stacking between pairs of pyridine rings that are related by a center of symmetry. iucr.org

The distance between the centroids of these interacting pyridine rings is 3.800 (3) Å. iucr.org

This type of interaction is crucial in stabilizing the crystal lattice and plays a significant role in the field of crystal engineering. nih.gov The presence of electron-withdrawing groups, such as the nitro and fluoro groups, on the pyridine ring influences the nature of these π-π interactions.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. amazonaws.com It is widely employed to calculate the molecular properties, vibrational spectra, and electronic transitions of compounds like 4-fluoro-3-nitropyridine. tandfonline.com The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that provides a good balance between accuracy and computational cost for studying organic molecules. nih.gov

ParameterBond/AngleTypical Calculated Value (DFT)
Bond LengthC-C (ring)~1.39 Å
C-N (ring)~1.34 Å
C-F~1.35 Å
C-NO₂~1.48 Å
Bond AngleC-N-C (ring)~117°
C-C-C (ring)~120°
F-C-C~119°
C-C-NO₂~121°

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and chemical reactivity of a molecule. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. amazonaws.comchalcogen.ro A small energy gap suggests high chemical reactivity, high polarizability, and lower kinetic stability, indicating that the molecule is more likely to undergo charge transfer. amazonaws.comelixirpublishers.com For many pyridine (B92270) derivatives, DFT calculations are used to determine these energy values and predict sites of electrophilic and nucleophilic attack. amazonaws.comtandfonline.com The analysis of FMOs helps in understanding the charge transfer that occurs within the molecule. elixirpublishers.com

Table 2: Frontier Molecular Orbital (HOMO-LUMO) Properties (Note: Values are illustrative based on DFT studies of similar nitroaromatic compounds.)

ParameterDescriptionTypical Value
EHOMOEnergy of the Highest Occupied Molecular Orbital~ -7.0 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital~ -2.0 eV
Energy Gap (ΔE)ELUMO - EHOMO~ 5.0 eV
Ionization Potential (I)-EHOMO~ 7.0 eV
Electron Affinity (A)-ELUMO~ 2.0 eV
Chemical Hardness (η)(I - A) / 2~ 2.5 eV
Electronegativity (χ)(I + A) / 2~ 4.5 eV

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides a molecular fingerprint based on the vibrations of a molecule's bonds. DFT calculations are used to compute theoretical vibrational frequencies, which are then compared with experimental spectra. researchgate.netelixirpublishers.com Calculated harmonic frequencies are often systematically higher than experimental ones, so they are typically scaled using a scaling factor to improve agreement. tandfonline.com

The Potential Energy Distribution (PED) analysis is used to provide a detailed assignment of the vibrational modes to specific atomic motions, such as stretching, bending, or torsion. amazonaws.com This combined experimental and theoretical approach allows for unambiguous assignment of all fundamental vibrational modes. elixirpublishers.com For example, in pyridine rings, aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, while ring stretching vibrations occur in the 1400-1600 cm⁻¹ region. tandfonline.com

Table 3: Example of Vibrational Wavenumber Assignments for a Substituted Pyridine (Note: Wavenumbers are representative and based on studies of similar molecules.)

AssignmentCalculated Wavenumber (cm⁻¹, Scaled)Experimental Wavenumber (cm⁻¹, FT-IR)
C-H stretching~3080~3092
C=C/C=N ring stretching~1590~1585
NO₂ asymmetric stretching~1530~1525
NO₂ symmetric stretching~1350~1345
C-F stretching~1250~1248
C-H in-plane bending~1155~1158
C-H out-of-plane bending~880~885

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values.

Typically, red regions indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. Blue regions denote positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. tandfonline.com Green areas represent neutral potential. For this compound, the MEP map would likely show a strong negative potential around the oxygen atoms of the nitro group and a positive potential near the hydrogen atoms of the pyridine ring. tandfonline.comnih.gov This analysis is critical for understanding intermolecular interactions and reaction mechanisms. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com These simulations can provide detailed information on the conformational changes and stability of a molecule in a biological environment, such as its interaction with a protein or enzyme. researchgate.net

In a typical MD simulation, a system containing the molecule of interest (e.g., this compound) and its environment (e.g., water, a protein) is set up. mdpi.com The forces on each atom are calculated, and Newton's laws of motion are used to simulate the system's evolution over a specific period, often nanoseconds. mdpi.comresearchgate.net Key parameters analyzed include the Root Mean Square Deviation (RMSD), which measures the stability of the molecule's position and conformation within a binding pocket. mdpi.com MD simulations are particularly useful in drug design to analyze the stability of ligand-protein complexes and understand the dynamics of their interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of compounds with their biological activity or other properties. biochempress.comnih.gov The fundamental principle of QSAR is that the structural features of a molecule, encoded as numerical descriptors, determine its physical, chemical, and biological properties. biochempress.com

QSAR models are developed by creating a statistical relationship between these descriptors and an observed activity, such as toxicity or binding affinity. biochempress.comnih.gov For compounds like this compound, descriptors might include electronic properties (from DFT), steric parameters, and lipophilicity (e.g., LogP). These models can then be used to predict the activity of new, untested compounds. nih.gov QSAR is widely used in drug discovery, toxicology, and environmental risk assessment to prioritize compounds for synthesis and testing. biochempress.com

Reaction Pathway and Transition State Calculations

The study of reaction pathways and the characterization of transition states are fundamental to understanding the chemical reactivity of this compound. While specific computational studies on the reaction pathways of this compound are not extensively documented in publicly available literature, the principles can be inferred from research on analogous systems, particularly those involving nucleophilic aromatic substitution (SNAr) on substituted pyridines.

Computational methods, primarily Density Functional Theory (DFT), are employed to model these reaction pathways. For a typical SNAr reaction involving this compound, where a nucleophile attacks the pyridine ring, theoretical calculations can elucidate the step-by-step mechanism. This involves mapping the potential energy surface of the reaction, which helps in identifying the reactants, intermediates, transition states, and products.

A key area of investigation for similar compounds has been the fluorination of pyridine derivatives. For instance, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide has been studied, which proceeds to form 3-fluoro-4-nitropyridine (B80604) N-oxide. researchgate.net Computational modeling of such a reaction would involve calculating the energy profile for the substitution of the bromo group with a fluoride (B91410) ion. The calculations would help in determining the activation energy required for the reaction to proceed and in understanding the role of the N-oxide group in facilitating the substitution at the meta position. researchgate.net

The general approach for these calculations involves:

Geometry Optimization: The three-dimensional structures of the reactants, intermediates (like the Meisenheimer complex in SNAr), transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These are performed to confirm the nature of the stationary points on the potential energy surface. Reactants and products will have all real frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed starting from the transition state structure to ensure that it connects the corresponding reactant and product, thereby confirming the calculated reaction pathway.

These computational investigations provide valuable data on the kinetics and thermodynamics of the reaction, guiding the design of synthetic routes. For example, theoretical studies on the nucleophilic substitution of the nitro group in methyl 3-nitropyridine-4-carboxylate by a fluoride anion have demonstrated the feasibility of such reactions. researchgate.net

Spectroscopic Parameter Prediction

Theoretical calculations are instrumental in predicting various spectroscopic parameters for this compound, which can aid in its experimental characterization.

NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a common application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT (e.g., at the B3LYP level of theory), has been shown to provide reliable predictions for the NMR spectra of substituted nitropyridines. researchgate.net For this compound, theoretical calculations would predict the chemical shifts of the protons and carbon atoms in the pyridine ring, as well as the spin-spin coupling constants (J-coupling). These predicted spectra can be compared with experimental data to confirm the structure of the molecule.

Vibrational Spectroscopy (IR and Raman): Computational methods can predict the vibrational frequencies of this compound, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. DFT calculations, following geometry optimization, can compute the harmonic vibrational frequencies. researchgate.net These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational methods, leading to a better agreement with experimental spectra. The predicted IR spectrum for related compounds like 3-nitropyridine (B142982) is available for comparison. chemicalbook.com

Mass Spectrometry: While direct prediction of a full mass spectrum is complex, computational chemistry can provide accurate predictions of the monoisotopic mass and collision cross-section (CCS) values. The CCS is a measure of the ion's shape in the gas phase and can be predicted using various computational models. These predicted values are valuable for identifying the compound in mass spectrometry-based analyses, such as liquid chromatography-mass spectrometry (LC-MS). uni.lu

Below is a table of computationally predicted properties for this compound.

Predicted PropertyValueMethod/Source
Monoisotopic Mass142.01785550 DaComputed by PubChem 2.2
XLogP30.8Computed by XLogP3 3.0
Polar Surface Area58.7 ŲComputed by Cactvs 3.4.8.18
Rotatable Bond Count1Computed by Cactvs 3.4.8.18

Predicted Collision Cross Section (CCS) Values uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]+143.02513120.4
[M+Na]+165.00707129.5
[M-H]-141.01057122.2
[M+NH4]+160.05167140.0
[M+K]+180.98101124.3

Applications of 4 Fluoro 3 Nitropyridine in Organic Synthesis

As a Building Block for Complex Heterocyclic Systems

The unique reactivity of the 4-fluoro-3-nitropyridine scaffold makes it a versatile precursor for the construction of more complex, fused heterocyclic systems. Nitropyridines, in general, are considered valuable starting materials for a wide range of mono- and polynuclear heterocyclic structures. mdpi.comresearchgate.net The presence of the nitro group activates the pyridine (B92270) ring for nucleophilic attack, facilitating the synthesis of diverse molecular frameworks.

Research on related 4-halo-3-nitropyridine structures has demonstrated their role in forming fused heterocyclic systems. For instance, 4-chloro-3-nitropyridines can be converted into 4-azido-3-nitropyridines through a reaction with sodium azide (B81097). These azide derivatives subsequently undergo thermal cyclization to yield furoxans (1,2,5-oxadiazole-2-oxides), a class of nitrogen-containing heterocyles. researchgate.net This synthetic pathway highlights the potential of this compound to serve as a key building block for generating specialized heterocyclic rings through a sequence of substitution and cyclization reactions.

Table 1: Synthesis of Heterocyclic Systems from 4-Halo-3-nitropyridine Precursors

PrecursorReagentIntermediateResulting Heterocyclic SystemReaction Type
4-Chloro-3-nitropyridineSodium azide (NaN₃)4-Azido-3-nitropyridineFuroxanNucleophilic Substitution followed by Thermal Cyclization researchgate.net

Precursor for Bioactive Molecules

The nitropyridine motif is a recognized structural component in the synthesis of numerous bioactive molecules. mdpi.comresearchgate.net Halogenated nitropyridines, including compounds structurally similar to this compound, serve as key intermediates in the synthesis of molecules for the pharmaceutical and agrochemical industries. lookchem.com The reactivity of the carbon-fluorine bond, combined with the synthetic versatility of the nitro group (which can be reduced to an amine), allows for the systematic construction of complex target molecules. mdpi.com

While specific applications of this compound are not extensively detailed in widespread literature, the utility of the broader class of halo-3-nitropyridines as precursors for pharmacologically active compounds is well-established.

The halo-3-nitropyridine scaffold is a key starting point for the synthesis of molecules with potential anti-cancer and anti-inflammatory properties. For example, 2-chloro-3-nitropyridine (B167233) is a documented precursor for preparing 3-nitro-N-aryl pyridin-2-amines, which are intermediates in the synthesis of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives. nih.gov Certain compounds within this class have been evaluated for their cytotoxic activity against various cancer cell lines and for their ability to inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammation. nih.gov

Furthermore, this scaffold is instrumental in building kinase inhibitors, a major class of anti-cancer drugs. ed.ac.uknih.gov The synthesis of imidazo[4,5-b]pyridine-based kinase inhibitors has been achieved through the nucleophilic displacement of a chloride at the 4-position of a nitropyridine starting material, followed by further cyclization and derivatization. acs.org These examples demonstrate that the halo-3-nitropyridine framework, represented by this compound, provides a versatile platform for accessing complex molecules with potential therapeutic applications.

Table 2: Examples of Bioactive Scaffolds Synthesized from Halo-3-Nitropyridine Precursors

Starting MaterialKey ReactionResulting ScaffoldPotential Therapeutic Area
2-Chloro-3-nitropyridineNucleophilic substitution with anilines, followed by reductive cyclization2,3-Diaryl-3H-imidazo[4,5-b]pyridineAnti-cancer, Anti-inflammatory nih.gov
2-Amino-4-chloro-3-nitropyridine derivativesNucleophilic displacement of chlorideImidazo[4,5-b]pyridineKinase Inhibition (Anti-cancer) acs.org

In the field of neuroimaging, particularly for Positron Emission Tomography (PET), significant research has focused on fluorinated pyridine derivatives. However, it is crucial to distinguish between isomers. The development of the PET tracer [¹⁸F]3F4AP ([¹⁸F]3-fluoro-4-aminopyridine), used for imaging demyelination in diseases like multiple sclerosis, originates from the isomeric precursor, 3-fluoro-4-nitropyridine (B80604) N-oxide. biorxiv.orgnih.govbiorxiv.orgresearchgate.net Extensive literature details the synthesis of this tracer from the 3-fluoro-4-nitro isomer. jove.comsmolecule.comnih.gov Currently, specific applications or synthetic routes involving This compound for the development of PET tracers or other neuroimaging agents are not prominently documented in scientific literature.

The incorporation of fluorine into molecules is a common strategy in the design of modern agrochemicals to enhance efficacy and metabolic stability. researchgate.net Nitropyridine derivatives are utilized as precursors in this field. mdpi.com For instance, research has been conducted on the herbicidal activity of novel phenylaminoacetates derived from the reaction of 2-chloro-3(5)-nitropyridines with 4-aminophenol. mdpi.com Additionally, related halogenated nitropyridines, such as 4-bromo-5-fluoro-3-nitropyridin-2-amine, are noted for their application in the development of pesticides and herbicides. evitachem.com These examples underscore the potential of the this compound structure as a building block for creating new agrochemical agents, leveraging the established reactivity of the carbon-halogen bond for nucleophilic substitution by moieties that can confer biological activity.

Pharmaceutical Development

Intermediate in Material Science

Pyridine derivatives are employed in material science for applications such as dyes and the creation of advanced materials. mdpi.com While the specific use of this compound in this field is not widely reported, related compounds offer insight into potential applications. For example, 3-amino-4-nitropyridine (B85709) has been investigated as a building block for nonlinear optical materials, owing to the electronic properties of its substituted pyridine core. atomfair.com The unique electronic structure conferred by the fluorine and nitro substituents on this compound suggests its potential as an intermediate for specialized organic materials where tuning of electronic and optical properties is desired.

Polymers and Coatings

While direct applications of this compound in bulk polymer production are not extensively documented, its derivatives are pivotal in the functionalization and modification of polymer surfaces to create advanced materials and coatings. A notable derivative, 4-fluoro-3-nitrophenyl azide (FNAB), serves as a powerful photolinker for surface engineering. nih.gov

Historically, the use of FNAB was limited due to concerns that it would primarily form a ring-expanded dehydroazepine, rendering it ineffective for activating inert polymer surfaces. nih.gov However, research has demonstrated that upon photo-irradiation, FNAB can efficiently activate inert surfaces through a nitrene insertion reaction. This groundbreaking finding, first reported in 2001, showed that an FNAB-activated surface could conjugate with a biomolecule without needing any additional catalysts or reagents. nih.gov This method has been successfully used to functionalize surfaces like nanopolystyrene, creating a solid support for the covalent immobilization of enzymes. researchgate.net The unique properties of such fluorinated compounds are also explored for creating advanced coatings that can offer improved durability and resistance to environmental factors. chemimpex.com

Reagent in Analytical Chemistry

This compound serves as a valuable reagent in the field of analytical chemistry. Its reactivity allows it to be used in methods for the detection and quantification of other chemical substances. chemimpex.com The presence of the nitro group and the fluorine atom enhances its utility in various analytical protocols, contributing to quality control in industrial and research settings. chemimpex.com The compound's known absorption spectra in the ultraviolet region of the light spectrum can be utilized for spectrophotometric analysis. biosynth.com

Applications in Dye Synthesis

Pyridine derivatives are a known class of compounds used in the synthesis of dyes. While direct use of this compound in commercial dye synthesis is not widely reported, related fluoronitro aromatic compounds serve as precursors for dyes. For example, the related compound 4-fluoro-3-nitroaniline (B182485) is a key intermediate in preparing nitro-p-phenylenediamine, a compound widely used as a component in hair dye formulations. This is achieved by reacting 4-fluoro-3-nitroaniline with ammonia (B1221849) or other amines to produce a range of substituted nitro-p-phenylenediamines, which are also effective hair dyes. The structural similarities suggest the potential for this compound to be used in analogous synthetic pathways for creating novel dye molecules. Furthermore, the incorporation of fluorine into dye molecules is a modern strategy used to enhance properties such as photostability and fluorescence efficiency. nih.gov

Role in Bioconjugation and Biomolecule Immobilization

Bioconjugation and the immobilization of biomolecules onto surfaces are critical processes in biotechnology, diagnostics, and materials science. nih.govresearchgate.net These techniques are essential for creating biosensors, diagnostic assays, and biocompatible materials. Derivatives of this compound, particularly 4-fluoro-3-nitrophenyl azide (FNAB or FNA), have emerged as highly effective reagents for these applications. nih.govresearchgate.net

The chemistry of FNAB allows for the functionalization of various polymer surfaces, which can then be used to covalently attach a wide range of biomolecules. nih.gov This includes complex structures such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers. nih.govresearchgate.net The process leverages the photoreactive nature of the azide group to form a stable linkage with the target biomolecule. For instance, research has demonstrated the use of FNA as a crosslinking agent to covalently link the synthetic cationic peptide melimine to a surface, with the goal of creating materials that resist bacterial adhesion and colonization. researchgate.net

Key Biomolecules Immobilized Using FNAB Chemistry

Biomolecule ClassExample ApplicationReference
Enzymes Covalent immobilization of Candida antarctica lipase (B570770) B (CalB) on nanopolystyrene. researchgate.net
Antibodies Attachment to surfaces for use in immunoassays and rapid diagnostics. nih.govresearchgate.net
Peptides Covalent linking of the antimicrobial peptide melimine to create antibacterial surfaces. researchgate.net
Nucleic Acids Immobilization of oligonucleotides and DNA aptamers for diagnostic applications. nih.gov
Cells & Carbs Surface engineering for cell culture and carbohydrate-based assays. nih.gov

As a Photolinker (e.g., 4-Fluoro-3-nitrophenyl azide)

A photolinker is a light-sensitive chemical group that can be used to form covalent bonds between molecules upon exposure to light. 4-Fluoro-3-nitrophenyl azide (FNPA), also known as FNAB, is one of the earliest and most versatile photolinkers developed, with initial uses in photoaffinity labeling dating back to the 1960s. nih.gov Aromatic azides like FNPA are photoreactive compounds that, upon irradiation with UV light, generate a highly reactive nitrene intermediate which can then form a covalent bond by inserting into C-H, N-H, or O-H bonds of nearby molecules. nih.govresearchgate.net

This property makes FNPA an excellent tool for photoaffinity labeling, a technique used to identify and characterize the binding sites of biomolecules. For example, FNPA has been used as a selective photoaffinity label for type B monoamine oxidase (MAO-B). nih.gov In the absence of light, FNPA acts as a competitive inhibitor for both MAO-A and MAO-B. However, upon photoirradiation, it causes a photodependent, irreversible inhibition of MAO-B, indicating a covalent attachment to the enzyme's active site. nih.gov This specificity allows researchers to probe structural and conformational differences between the active sites of different enzyme subtypes. nih.gov

The advantages of FNPA over other photolinkers, such as perfluorophenyl azide derivatives, include its simple, single-step preparation and its versatile reactivity with a wide array of polymers and biomolecules. nih.gov

Future Directions and Research Gaps

Development of More Sustainable Synthetic Methodologies

Traditional synthetic routes to fluorinated and nitrated pyridines often involve hazardous reagents, harsh reaction conditions, and generate significant chemical waste. The future of synthesizing 4-Fluoro-3-nitropyridine and related compounds hinges on the adoption of green chemistry principles.

Key areas for future research include:

Catalytic C-H Functionalization: Direct, late-stage C-H fluorination and nitration of pyridine (B92270) rings are highly sought-after transformations that minimize the need for pre-functionalized substrates. While methods for C-H fluorination of pyridines using catalysts like silver(II) fluoride (B91410) have been developed, further research is needed to improve catalyst efficiency, reduce catalyst loading, and expand the substrate scope under mild conditions researchgate.netcas.cntandfonline.comacs.org. Similarly, developing catalytic C-H nitration methods that avoid the use of strong, corrosive acids would be a significant step forward.

Alternative Fluorinating Agents: Many fluorination protocols rely on reagents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) mdpi.comnih.gov. While effective, the development of more atom-economical and environmentally benign fluorinating sources is a critical goal. Research into catalytic systems that can utilize simpler fluoride sources, such as AgF or even alkali metal fluorides, is an active area of investigation nih.gov.

Microwave-Assisted Synthesis: Microwave irradiation has been recognized as a green chemistry tool that can accelerate reaction rates and improve yields in organic synthesis, including for pyridine derivatives nih.gov. Exploring microwave-assisted protocols for both the nitration and fluorination steps could lead to more energy-efficient and rapid production of this compound.

Table 1: Comparison of Synthetic Methodologies for Pyridine Functionalization
MethodologyAdvantagesChallenges/Research GapsKey Compounds Involved
Traditional Batch Synthesis Well-established procedures.Often requires harsh conditions (e.g., high temperatures, strong acids), potential for hazardous intermediates, significant waste generation.Pyridine, Nitric Acid, Sulfuric Acid, Halogenated Pyridines
Catalytic C-H Functionalization High atom economy, reduces pre-functionalization steps, potential for high regioselectivity.Catalyst cost and stability, expanding substrate scope, developing milder reaction conditions.Silver(II) fluoride, Rhodium(III) complexes, Copper(I) iodide
Continuous Flow Chemistry Enhanced safety for hazardous reactions (e.g., nitration), improved heat and mass transfer, higher yields and purity, potential for automation.High initial equipment cost, optimizing multi-step integrated flow processes, managing solid handling in microreactors.Pyridine N-oxide, Phosphorus trichloride, 4-Nitropyridine N-oxide
Microwave-Assisted Synthesis Rapid heating, reduced reaction times, often improved yields and cleaner reactions.Scalability limitations, potential for localized overheating ("hot spots").Ethyl cyanoacetate, Acetophenone derivatives

Exploration of Novel Reactivity Patterns

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr) at the 4-position and reduction of the nitro group. However, exploring less conventional reaction pathways can unlock new synthetic possibilities.

Future research should investigate:

Reactivity of the N-Oxide Derivative: A significant breakthrough has been the use of the corresponding N-oxide, 3-bromo-4-nitropyridine (B1272033) N-oxide, to achieve fluorination at the otherwise challenging meta-position (C-3) nih.govresearchgate.netgoogle.com. The presence of the N-oxide group alters the electronic properties of the pyridine ring, favoring meta substitution over the typical para substitution observed in the parent pyridine nih.gov. This represents a paradigm shift in the functionalization of nitropyridines and opens the door to synthesizing a new range of isomers. Further exploration of the reactivity of this compound N-oxide is warranted.

Photoredox and Electrochemical Methods: These techniques provide alternative activation modes that can lead to novel transformations. For instance, photoredox catalysis has been used to synthesize 3-fluoropyridines from α,α-difluoro-β-iodoketones and silyl (B83357) enol ethers acs.org. Applying such methods to this compound could enable unique C-H functionalizations or coupling reactions that are inaccessible through traditional thermal methods.

Transition Metal-Catalyzed Cross-Coupling: While the fluorine atom can be displaced by nucleophiles, it can also potentially participate in cross-coupling reactions. Research into conditions that could activate the C-F bond for coupling, or functionalize the C-H bonds of the ring without displacing the fluorine, would greatly expand the synthetic utility of this building block.

Reactions of the Nitro Group: Beyond simple reduction to an amine, the nitro group could be used in more complex transformations, such as radical reactions or as a directing group for further functionalization before its eventual conversion.

Advanced Applications in Medicinal and Materials Chemistry

This compound is a valuable intermediate for creating molecules with enhanced biological activity or material properties. chemimpex.compipzine-chem.compipzine-chem.com The fluorine atom can improve metabolic stability and binding affinity, while the nitro group provides a handle for further diversification.

Medicinal Chemistry: A key application is in the synthesis of pharmaceuticals, including anti-cancer and anti-inflammatory drugs chemimpex.com. A prominent example derived from this scaffold is 3-fluoro-4-aminopyridine, which is under investigation as a positron emission tomography (PET) imaging agent for visualizing demyelination in multiple sclerosis nih.gov. Future research will likely focus on using this compound to synthesize more complex drug candidates, leveraging its structure to fine-tune pharmacokinetic properties. The fluorinated pyridine motif is a privileged structure in modern drug discovery nbinno.com.

Materials Science: Fluorinated polymers and materials often exhibit unique properties such as high thermal stability, chemical resistance, and specific optical or electronic characteristics pipzine-chem.com. There is potential to use this compound as a monomer or precursor for advanced polymers and coatings chemimpex.com. Research is needed to explore its polymerization potential and the properties of the resulting materials.

Agrochemicals: The compound also serves as an intermediate in the formulation of pesticides and herbicides chemimpex.com. The strategic placement of fluorine can enhance the efficacy and selectivity of agrochemicals. Future work could involve creating libraries of derivatives for screening to identify new, more effective, and environmentally safer crop protection agents.

Table 2: Current and Potential Applications of this compound Derivatives
FieldApplication AreaExample Derivative/TargetResearch Gap/Future Direction
Medicinal Chemistry Neurodegenerative Disease Imaging3-Fluoro-4-aminopyridine (for PET)Development of new radiotracers for other neurological targets; clinical translation.
Oncology / InflammationKinase Inhibitors, Receptor ModulatorsSynthesis of libraries for high-throughput screening; structure-activity relationship (SAR) studies.
Materials Science Advanced PolymersFluorinated Polyamides/PolyimidesInvestigation of polymerization reactions and characterization of material properties (thermal, optical, electronic).
Specialty CoatingsChemically Resistant SurfacesFormulation and testing of coatings for durability and resistance to environmental factors.
Agrochemicals Herbicides / PesticidesNovel Pyridine-based AgentsScreening of derivatives for enhanced potency and selectivity; toxicology and environmental impact studies.

Integration of Artificial Intelligence and Machine Learning in Research

Reaction Prediction and Optimization: ML models can predict the outcomes and yields of chemical reactions with high accuracy rjptonline.orgacs.orgnips.ccarxiv.org. For this compound, AI could be used to predict the regioselectivity of fluorination under various catalytic conditions, identify optimal parameters for sustainable flow chemistry setups, and forecast the success of novel cross-coupling reactions. This can significantly reduce the number of experiments needed, saving time and resources chemcopilot.com.

De Novo Molecular Design: AI algorithms can design novel molecules with desired properties. By training models on datasets of known bioactive molecules containing the fluoropyridine scaffold, researchers can generate new potential drug candidates or material monomers based on the this compound core. These in silico designed molecules can then be prioritized for synthesis.

Property Prediction and Virtual Screening: ML can predict the physicochemical and biological properties (e.g., solubility, toxicity, binding affinity) of derivatives of this compound before they are synthesized nih.gov. This allows for large-scale virtual screening of hypothetical compound libraries to identify the most promising candidates for applications in medicine or materials science, focusing laboratory efforts on molecules with the highest probability of success nih.gov.

Catalyst Design: AI is being used to design more efficient and selective catalysts chemcopilot.comnih.gov. For the synthesis of this compound, ML models could help identify novel catalysts for direct C-H functionalization that are cheaper, more robust, and operate under greener conditions, accelerating the shift towards sustainable manufacturing.

The primary challenge in applying AI to this specific area is the availability of high-quality, specialized datasets. Creating curated databases of reactions and properties for fluorinated nitropyridines will be essential for training accurate and reliable predictive models.

Q & A

Basic Research Question

  • Storage : Keep at -20°C under inert gas (argon/nitrogen) to prevent decomposition .
  • Hazard mitigation : Use PPE (gloves, goggles) due to its Xn hazard classification (harmful if ingested/inhaled) .
  • First aid : Immediate rinsing for eye/skin contact and medical consultation for inhalation .

What mechanistic challenges arise during nucleophilic aromatic substitution (NAS) reactions involving this compound?

Advanced Research Question
The electron-withdrawing nitro and fluorine groups activate the pyridine ring for NAS but may lead to side reactions:

  • Regioselectivity : Fluorine’s ortho/para-directing effects compete with nitro’s meta-directance, complicating product prediction.
  • Side reactions : Competing hydrolysis of nitro groups under basic conditions or defluorination at elevated temperatures.
  • Mitigation : Use low-temperature reactions (<50°C) and polar aprotic solvents (DMF, DMSO) to stabilize intermediates .

How should researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Advanced Research Question
Discrepancies in NMR or mass spectra often arise from:

  • Isomer formation : Nitro and fluorine groups may lead to positional isomers (e.g., 3-nitro-4-fluoro vs. 4-nitro-3-fluoro).
  • Impurities : Residual solvents or byproducts (e.g., dehalogenated intermediates) require column chromatography or recrystallization.
  • Validation : Cross-check with computational methods (DFT for predicted spectra) or X-ray crystallography .

What strategies improve the yield of this compound in nitration reactions?

Advanced Research Question

  • Reagent stoichiometry : Excess HNO₃/H₂SO₄ (nitrating agents) with precise temperature control (0–5°C) to minimize over-nitration.
  • Catalysts : Lewis acids like FeCl₃ may enhance regioselectivity .
  • Workup : Quench reactions in ice-water and extract with dichloromethane to isolate the product efficiently .

How does the electronic effect of the nitro group influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Question
The nitro group’s strong electron-withdrawing nature:

  • Activates the ring : Facilitates Suzuki-Miyaura or Ullmann couplings at the 2- or 6-positions.
  • Competing pathways : May undergo reduction to amine under catalytic hydrogenation, requiring protective groups (e.g., Boc) .

What analytical techniques are optimal for quantifying trace impurities in this compound batches?

Advanced Research Question

  • LC-MS/MS : Detects sub-ppm impurities (e.g., dehalogenated byproducts).
  • Elemental analysis : Validates C/F/N/O ratios against theoretical values (C: 42.27%, F: 13.38%, N: 19.72% ).
  • Karl Fischer titration : Measures residual moisture, critical for hygroscopic samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.